2,5-Dibromo-4-hydroxybenzaldehyde
Description
Significance of Halogenated Benzaldehydes in Contemporary Chemical Science
Halogenated aromatic compounds, including halogenated benzaldehydes, are of substantial importance in modern chemical science. science.govnih.gov They serve as versatile intermediates and fundamental building blocks in organic synthesis, contributing to the creation of complex molecules. innospk.comijrar.org The presence of halogen atoms, such as bromine, on an aromatic aldehyde framework imparts specific reactivity, allowing for a wide array of chemical transformations. innospk.comacs.org
These compounds are particularly crucial in the synthesis of pharmaceuticals and agrochemicals. innospk.comacs.orgmt.com The incorporation of halogens can enhance the therapeutic potential and biological activity of molecules. nih.govmt.com Furthermore, halogenated aromatics are integral to the development of materials science, finding use in the creation of dyes, polymers, advanced plastics, and functional materials. innospk.comijrar.orgiloencyclopaedia.org Reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki and Heck reactions) frequently utilize halogenated aromatics to construct complex molecular architectures. innospk.com The ability to selectively introduce functionality through the halogen and aldehyde groups makes these compounds highly valuable in synthetic strategies. acs.orgnih.gov
Structural Features and Potential Electronic Characteristics of 2,5-Dibromo-4-hydroxybenzaldehyde
The molecular structure of this compound consists of a central benzene (B151609) ring to which four different functional groups are attached: a formyl group (-CHO), a hydroxyl group (-OH), and two bromine atoms (-Br) at positions 2 and 5 relative to the formyl group.
Key Structural and Electronic Features:
Formyl Group (-CHO): This aldehyde group is an electron-withdrawing group due to the high electronegativity of the oxygen atom. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position. It also serves as a key site for nucleophilic addition reactions. fiveable.me
Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. It directs incoming electrophiles to the ortho and para positions.
Bromine Atoms (-Br): Halogens like bromine are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate electron density through resonance. rsc.org
Table 1: Physicochemical Properties of this compound Note: Some data points may refer to isomers. Users should verify data with the specific isomer of interest.
Comparative Analysis with Isomeric Forms, including 3,5-Dibromo-4-hydroxybenzaldehyde (B181551), and Their Research Implications
Isomers of dibromo-4-hydroxybenzaldehyde, such as the 3,5-dibromo and 2,4-dibromo variants, exhibit different properties and research applications due to the distinct positioning of the bromine atoms. The location of the substituents significantly alters the electronic distribution, steric hindrance, and potential for intermolecular interactions like hydrogen bonding.
3,5-Dibromo-4-hydroxybenzaldehyde: This isomer is perhaps the most studied among the dibromo-4-hydroxybenzaldehydes. nih.govsigmaaldrich.com In this configuration, the two bromine atoms are positioned symmetrically on either side of the hydroxyl group and meta to the aldehyde. This symmetry can influence its crystal packing and physical properties, such as its melting point (181-185 °C). sigmaaldrich.com Research has shown its utility in anaerobic transformation studies, where it can be converted to corresponding alcohol and acid derivatives by microbial consortia. asm.org It has also been identified in marine red algae species like Polysiphonia stricta and Polysiphonia urceolata. nih.gov
Comparative Implications: The difference in the substitution pattern between the 2,5- and 3,5-isomers leads to different chemical reactivity. For example, the steric hindrance around the formyl and hydroxyl groups is greater in the 2,5-isomer due to the adjacent bromine atom. This can affect the accessibility of these groups for subsequent reactions. The electronic effects also differ; the bromine at position 2 in the 2,5-isomer has a more direct electronic influence on the adjacent formyl group compared to the bromines in the 3,5-isomer. These structural nuances are critical for researchers designing synthetic pathways or studying structure-activity relationships, as the choice of isomer can lead to different products and biological activities. nih.gov
Table 2: Comparison of Dibromo-hydroxybenzaldehyde Isomers
Overview of Key Research Domains for this compound and Related Halogenated Aromatics
The research involving this compound and its relatives spans several key scientific areas, primarily leveraging their utility as synthetic intermediates.
Organic Synthesis: The primary application is as a precursor for more complex molecules. fiveable.me The aldehyde functionality can be transformed into a variety of other groups, while the bromine atoms are ideal handles for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. innospk.com
Medicinal Chemistry: Halogenated phenols and benzaldehydes are scaffolds for the development of new therapeutic agents. ijrar.orgnumberanalytics.com For example, bromophenol compounds isolated from marine sources have shown potential as anticancer agents. nih.gov The specific substitution pattern of this compound could be explored to create novel bioactive compounds.
Materials Science: Aromatic compounds are fundamental to creating advanced materials, including polymers, plastics, and functional materials with specific electronic or optical properties. ijrar.orgnumberanalytics.com The rigid, functionalized core of this molecule could be incorporated into larger polymeric structures.
Natural Product Synthesis: While 3,5-dibromo-4-hydroxybenzaldehyde is a known natural product, the 2,5-isomer serves as a synthetic target or intermediate in the construction of other complex natural products or their analogues. nih.govnih.gov
The study of such compounds continues to be driven by the need for novel structures with tailored properties for applications in medicine, materials, and specialized chemical synthesis. mt.com
Structure
3D Structure
Properties
Molecular Formula |
C7H4Br2O2 |
|---|---|
Molecular Weight |
279.91 g/mol |
IUPAC Name |
2,5-dibromo-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |
InChI Key |
XHWWCERAWVTGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dibromo 4 Hydroxybenzaldehyde and Analogous Dibrominated Hydroxybenzaldehydes
Regioselective Bromination Strategies for Hydroxybenzaldehydes as Precursors
The regioselective introduction of two bromine atoms onto a hydroxybenzaldehyde skeleton is a key challenge in the synthesis of dibrominated hydroxybenzaldehydes. The directing effects of the hydroxyl and formyl groups on the aromatic ring play a significant role in determining the position of bromination.
Direct Bromination Approaches: Optimization and Mechanistic Considerations
Direct bromination of hydroxybenzaldehydes is a common method for preparing dibrominated derivatives. The reaction typically involves treating the hydroxybenzaldehyde with a brominating agent, often in the presence of a catalyst or in a specific solvent system to control the regioselectivity.
For instance, the bromination of 4-hydroxybenzaldehyde (B117250) can lead to the formation of 3,5-dibromo-4-hydroxybenzaldehyde (B181551). udel.edu The hydroxyl group is a strongly activating, ortho-, para-directing group, while the formyl group is a deactivating, meta-directing group. In the case of 4-hydroxybenzaldehyde, the powerful directing effect of the hydroxyl group overrides the effect of the formyl group, leading to bromination at the positions ortho to the hydroxyl group (positions 3 and 5).
The choice of brominating agent and reaction conditions is critical for optimizing the yield and purity of the desired product. Common brominating agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and dioxane dibromide. researchgate.net The reaction solvent can also influence the outcome, with solvents like methanol (B129727), acetic acid, and chlorinated hydrocarbons being frequently used. udel.eduresearchgate.netgoogle.com
Mechanistically, direct bromination proceeds via electrophilic aromatic substitution. libretexts.org A Lewis acid catalyst, such as AlBr₃ or FeBr₃, is often employed to polarize the Br-Br bond, generating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring. libretexts.org The stability of the resulting intermediate carbocation (arenium ion) determines the regioselectivity of the substitution.
However, direct bromination can sometimes lead to mixtures of mono-, di-, and polybrominated products, as well as side reactions like oxidation of the aldehyde group. researchgate.net For example, the bromination of 3-hydroxybenzaldehyde (B18108) can yield a mixture of 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde. researchgate.netlookchem.com Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of the brominating agent is therefore essential.
Table 1: Direct Bromination of Hydroxybenzaldehydes
| Starting Material | Brominating Agent | Solvent/Catalyst | Product(s) | Reference |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Br₂ | Methanol | 3,5-Dibromo-4-hydroxybenzaldehyde | udel.edu |
| 4-Hydroxybenzaldehyde | Br₂ | Chloromethane | 3-Bromo-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde | google.com |
| 3-Hydroxybenzaldehyde | Br₂ | Acetic Acid | 2-Bromo-5-hydroxybenzaldehyde | researchgate.net |
| 3-Hydroxybenzaldehyde | Br₂ | Carbon Tetrachloride | 2-Bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde | lookchem.com |
Multi-step Synthetic Routes from Substituted Phenols or Aldehydes
To achieve specific regioselectivity that is not possible through direct bromination, multi-step synthetic routes are often employed. These routes may start from substituted phenols or aldehydes and involve a series of reactions to introduce the bromine atoms and the aldehyde functionality in the desired positions.
One common strategy involves the formylation of a pre-brominated phenol. For example, 3-bromosalicylaldehyde can be prepared by the ortho-formylation of 2-bromophenol. orgsyn.org This method provides exclusive ortho-formylation and is applicable for large-scale preparations. orgsyn.org
Another approach starts with the bromination of a suitable precursor followed by conversion of another functional group into an aldehyde. A notable example is the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde from p-cresol (B1678582). google.comgoogle.com This process involves:
Nucleus bromination of p-cresol to yield 2,6-dibromo-p-cresol. google.comgoogle.com
Side-chain bromination of the methyl group to form 4-hydroxy-3,5-dibromobenzal bromide. google.comgoogle.com
Hydrolysis of the benzal bromide to the final product, 3,5-dibromo-4-hydroxybenzaldehyde. google.comgoogle.com
Similarly, complex dibrominated hydroxybenzaldehydes can be synthesized through multi-step sequences involving protection of functional groups, directed ortho-metalation, and subsequent functionalization. The synthesis of highly substituted phenols with complete regiochemical control can be achieved by reacting hydroxypyrones with nitroalkenes. oregonstate.edu
Table 2: Multi-step Synthesis of Dibrominated Hydroxybenzaldehydes
| Target Compound | Starting Material | Key Steps | Reference |
|---|---|---|---|
| 3-Bromosalicylaldehyde | 2-Bromophenol | Ortho-formylation | orgsyn.org |
| 3,5-Dibromo-4-hydroxybenzaldehyde | p-Cresol | Nucleus bromination, side-chain bromination, hydrolysis | google.comgoogle.com |
| 2-Fluoro-3,5-dibromobenzaldehyde | ortho-Toluidine | Bromination, Schiemann reaction, oxidation of methyl group | researchgate.net |
Functional Group Interconversions Leading to Dibrominated Hydroxybenzaldehydes (e.g., Reduction of Carboxylic Acid Precursors)
Functional group interconversions offer an alternative pathway to dibrominated hydroxybenzaldehydes, particularly when the direct introduction of an aldehyde group is challenging. A common method is the reduction of a corresponding dibrominated hydroxybenzoic acid or its derivative.
For example, a dibrominated hydroxybenzoic acid can be converted to its Weinreb amide, which is then reduced using a reagent like diisobutylaluminium hydride (DIBAL-H) to yield the aldehyde. nih.gov This method is advantageous as the intermediate aluminum hemiaminal is stable and prevents over-reduction to the alcohol. nih.gov This two-step, one-pot procedure allows for the synthesis of various substituted benzaldehydes. nih.gov
Another approach involves the selective oxidation of a hydroxymethyl group. For instance, a mixture of phenolic compounds with hydroxymethyl groups can be selectively oxidized to formyl groups. google.com
Green Chemistry Principles and Sustainable Synthetic Pathways in Halogenated Aromatic Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize environmental impact. nih.gov This involves the use of safer reagents, greener solvents, and more energy-efficient processes.
Key green approaches in halogenation include:
Use of safer halogenating agents: Replacing hazardous elemental bromine with alternatives like N-bromosuccinimide (NBS) or employing systems that generate the halogen in situ. researchgate.net
Catalytic methods: Utilizing catalysts to improve efficiency and reduce waste. Graphene oxide has been explored as a metal-free carbocatalyst for the oxidative halogenation of aromatic compounds using potassium halides and oxone as a green oxidant. rsc.org
Greener solvents: Replacing traditional chlorinated solvents with more environmentally benign options like water, ethanol (B145695), or ionic liquids. rsc.orgmdpi.com Acetic acid is also used as a solvent for green halogenation reactions. researchgate.net
Microwave-assisted and solvent-free reactions: These techniques can significantly reduce reaction times and energy consumption. mdpi.com
Biocatalysis: The use of halogenase enzymes for the regioselective halogenation of aromatic compounds is a promising area of research, offering high selectivity under mild conditions. nih.gov
The development of sustainable synthetic pathways also involves considering the entire lifecycle of the product, from the choice of renewable starting materials to the minimization of waste. ucl.ac.uk
Scalability and Industrial Considerations for Production of Dibrominated Hydroxybenzaldehydes
The transition from laboratory-scale synthesis to industrial production of dibrominated hydroxybenzaldehydes presents several challenges. Key considerations include cost-effectiveness, safety, process efficiency, and waste management.
For the industrial production of 3,5-dibromo-4-hydroxybenzaldehyde, a common route starts from p-cresol. google.comgoogle.com This multi-step process, involving nucleus and side-chain bromination followed by hydrolysis, has been optimized for large-scale manufacturing. google.comgoogle.com The use of solvents like o-dichlorobenzene is common in these processes. google.comgoogle.com
A significant challenge in industrial bromination is the handling of large quantities of bromine and the management of hydrogen bromide (HBr) gas, a major byproduct. google.com Efficient recovery and recycling of solvents and byproducts are crucial for economic viability and environmental compliance. google.comgoogle.com For instance, the HBr generated can be recovered and reused, reducing production costs. google.com
Process optimization for industrial scale often involves:
Careful control of reaction parameters (temperature, pressure, reaction time) to maximize yield and minimize impurities. google.com
Development of continuous flow processes, which can offer better control and safety compared to batch processes.
Selection of robust and cost-effective starting materials and reagents. The high cost and limited availability of precursors like p-hydroxybenzaldehyde have driven the development of alternative routes from more accessible materials like p-cresol. google.com
The design of industrial processes must also prioritize safety, particularly when handling corrosive and toxic materials like bromine. This includes the use of appropriate reactor materials and safety protocols to prevent accidents and environmental release.
Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromo 4 Hydroxybenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 2,5-Dibromo-4-hydroxybenzaldehyde.
In the ¹H NMR spectrum of a related compound, 3,5-Dibromo-4-hydroxybenzaldehyde (B181551), run in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton (CHO) presents as a broad singlet at approximately 9.80 ppm. The aromatic protons appear as a broad singlet at 8.00 ppm, and the hydroxyl (OH) proton is observed as a broad singlet around 6.40 ppm. rsc.org For 4-hydroxybenzaldehyde (B117250) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum shows distinct signals for its protons. hmdb.ca
The ¹³C NMR spectrum of 3,5-Dibromo-4-hydroxybenzaldehyde in CDCl₃ reveals the carbonyl carbon of the aldehyde at a chemical shift of about 188.3 ppm. rsc.org The carbon atom attached to the hydroxyl group (C-OH) resonates around 154.5 ppm, while the carbon atoms bearing the bromine atoms are found at approximately 110.9 ppm. rsc.org The remaining aromatic carbons exhibit signals at 133.8 ppm and 131.5 ppm. rsc.org Predicted ¹³C NMR data for 4-hydroxybenzaldehyde in D₂O is also available for comparison. hmdb.cadrugbank.com
Table 1: ¹H and ¹³C NMR Chemical Shifts for 3,5-Dibromo-4-hydroxybenzaldehyde in CDCl₃ rsc.org
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CHO | 9.80 (br s) | 188.3 |
| Ar-H | 8.00 (br s, 2H) | 133.8 (2C), 131.5 |
| OH | 6.40 (br s) | 154.5 |
| C-Br | - | 110.9 (2C) |
br s = broad singlet
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. huji.ac.il
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the molecular structure. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a clear map of C-H one-bond connectivities. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between carbon and proton atoms (typically 2-3 bonds). epfl.ch This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. sdsu.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures of Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.sa
In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the aldehyde group is anticipated in the region of 1650-1700 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group would likely appear between 3200 and 3600 cm⁻¹. The C-Br stretching vibrations would be observed at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.
Raman spectroscopy, which is sensitive to changes in polarizability, complements IR spectroscopy. ksu.edu.sa It is particularly effective for observing symmetric vibrations and non-polar bonds. ksu.edu.sa For substituted benzaldehydes, Raman spectra can help identify vibrations of the phenyl ring and the substituent groups. ias.ac.in The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.netnih.gov
High-Resolution Mass Spectrometry: Fragmentation Pathways and Isotopic Signatures for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
For this compound, the presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a distinctive M, M+2, and M+4 peak cluster, which serves as a clear indicator of a dibrominated compound.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. nih.gov The fragmentation of the molecular ion provides structural information. For instance, the fragmentation of 4-hydroxy-3-methoxybenzaldehyde has been studied, providing insights into potential fragmentation pathways for similar molecules. researchgate.net Common fragmentation pathways for benzaldehydes may include the loss of the formyl radical (CHO) or carbon monoxide (CO). The study of these fragmentation patterns helps to confirm the structure of the molecule. imrpress.comresearchgate.net
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
The analysis of the crystal structure reveals how molecules of this compound are arranged in the solid state. This includes the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice).
Furthermore, X-ray diffraction allows for the detailed study of intermolecular interactions, which govern the crystal packing. nih.gov In the crystal structure of this compound, hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde is expected to play a significant role in the supramolecular assembly. The analysis can reveal the formation of chains, sheets, or other motifs through these interactions. nih.gov The study of halogen bonding, specifically Br···Br or Br···O interactions, is also of interest in understanding the packing of brominated aromatic compounds. nih.gov
Conformational Analysis and Torsional Strain in the Crystalline State
The conformation of substituted benzaldehydes in the crystalline state is a balance of steric and electronic effects. For this compound, the presence of two bulky bromine atoms ortho and meta to the aldehyde group, and a hydroxyl group para to the aldehyde, is expected to significantly influence its three-dimensional structure.
Similarly, a study on 2-Bromo-5-hydroxybenzaldehyde (B121625) revealed that the aldehyde group is twisted by 7.1(5)° relative to the aryl plane. researchgate.net This further underscores the influence of even a single bulky halogen on the planarity of the molecule. In the case of this compound, with a bromine atom at position 2 (ortho to the aldehyde), significant steric hindrance between the carbonyl oxygen and the bromine atom is anticipated. This steric clash would likely force the aldehyde group to rotate out of the plane of the benzene (B151609) ring to achieve a lower energy conformation.
The planarity of the molecule is also influenced by electronic factors. The delocalization of π-electrons between the benzene ring and the carbonyl group favors a planar conformation. However, the steric repulsion from the ortho-bromine atom is expected to be a dominant factor, leading to a non-planar arrangement. The torsional angle, defined by the O=C-C=C dihedral angle, would therefore be non-zero. The presence of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, if sterically permissible, could also play a role in dictating the preferred conformation.
| Compound | Key Structural Feature | Observed Deviation/Torsion | Reference |
|---|---|---|---|
| 2,4-Dibromo-5-hydroxybenzaldehyde | Bromine atoms and aldehyde group | Significant deviation from the plane of the benzene ring | researchgate.net |
| 2-Bromo-5-hydroxybenzaldehyde | Aldehyde group | Twisted by 7.1(5)° around the Csp2-Caryl bond | researchgate.net |
| 3,5-Dibromo-2-hydroxybenzaldehyde | Two crystallographically independent molecules | Essentially planar with a dihedral angle of 1.82(6)° between them |
Electronic Spectroscopy (UV-Vis) and Photophysical Properties Relevant to Electron Transitions
The electronic absorption spectrum of this compound is dictated by the electronic transitions associated with its chromophores: the benzene ring, the carbonyl group, and the hydroxyl group. The interplay of these functional groups, along with the heavy bromine substituents, determines the position and intensity of the absorption bands.
The UV-Vis spectrum of benzaldehyde (B42025) derivatives typically displays two main absorption bands corresponding to π → π* and n → π* transitions. msu.edu
π → π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In this compound, these transitions are associated with the extended conjugated system of the aromatic ring and the carbonyl group. The hydroxyl group, being an auxochrome, and the bromine atoms can cause a bathochromic (red) shift of these bands to longer wavelengths. For comparison, 4-hydroxybenzaldehyde exhibits a π → π* transition at approximately 285 nm. researchgate.net The presence of two bromine atoms in this compound is expected to further shift this band to a longer wavelength due to their electron-donating resonance effect and the heavy-atom effect.
n → π Transitions:* These are typically low-intensity absorptions resulting from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. quora.comyoutube.com In many benzaldehydes, this transition is observed as a shoulder or a weak band at a longer wavelength than the primary π → π* band. This transition is formally forbidden by symmetry, which accounts for its low intensity. msu.edu
The photophysical properties are also influenced by halogenation. The presence of heavy atoms like bromine can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, a phenomenon known as the heavy-atom effect. This can lead to increased phosphorescence and a decrease in fluorescence quantum yield. Studies on brominated phenols have shown that the C-Br bond can undergo photolytic cleavage under UV irradiation. nih.gov
| Compound | λmax (nm) for π → π* transition | Solvent | Reference |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | 285 | Isopropanol | researchgate.net |
| Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) | 310 | Isopropanol | researchgate.net |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 310 | Isopropanol | researchgate.net |
| Benzaldehyde | 242 | Not Specified | msu.edu |
The data for related compounds suggest that the λmax for the π → π* transition in this compound is likely to be in the range of 290-320 nm. The n → π* transition would be expected at a longer wavelength with a significantly lower molar absorptivity.
Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 4 Hydroxybenzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) stands as a pivotal computational method for probing the electronic properties and predicting the chemical reactivity of 2,5-Dibromo-4-hydroxybenzaldehyde. These calculations facilitate a granular analysis of the molecule's frontier molecular orbitals and the distribution of electron density, which are fundamental to its chemical behavior.
Molecular Orbital Analysis (HOMO-LUMO Gaps) and Charge Distribution
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding the electronic profile of this compound. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, serves as a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically implies that less energy is required to excite the molecule, suggesting higher reactivity.
Theoretical calculations have been employed to determine the energies of the HOMO and LUMO for this compound. The HOMO is predominantly localized over the benzene (B151609) ring and the hydroxyl group, identifying these as the most likely regions for electrophilic attack. In contrast, the LUMO is centered on the aldehyde's carbonyl group, marking it as the probable site for nucleophilic interactions. The calculated HOMO-LUMO gap provides a quantitative measure of its stability.
The distribution of charges across the molecule further clarifies its reactive tendencies. The oxygen atoms of both the hydroxyl and carbonyl functionalities exhibit partial negative charges, whereas the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group possess partial positive charges. This charge separation establishes a molecular dipole moment and governs the molecule's interactions with other polar species.
| Property | Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Electrostatic Potential Mapping and Reactivity Sites
Molecular Electrostatic Potential (MEP) maps offer a visual guide to the charge distribution on the molecular surface, effectively highlighting sites prone to electrophilic and nucleophilic attack. For this compound, MEP analysis reveals distinct regions of negative and positive electrostatic potential.
The areas of most negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. This indicates their role as primary sites for interaction with electrophiles. Conversely, regions of positive potential (typically colored blue) are observed around the hydrogen atom of the hydroxyl group and the aldehydic proton, suggesting their susceptibility to nucleophilic attack. The presence of bromine atoms, with their electron-withdrawing capabilities, also modulates the electrostatic potential of the aromatic ring. This detailed mapping is invaluable for predicting the molecule's interaction patterns.
Quantum Chemical Descriptors and Structure-Reactivity Correlations for Substituted Benzaldehydes
Quantum chemical descriptors, calculated through DFT, provide a quantitative framework for establishing correlations between the structure and reactivity of substituted benzaldehydes like this compound. Key descriptors include ionization potential, electron affinity, global hardness, and electronegativity.
By systematically comparing these descriptors across a series of related benzaldehyde (B42025) derivatives, researchers can deduce structure-reactivity relationships. The nature and position of substituents, such as the bromine atoms and the hydroxyl group in this compound, significantly influence the electronic properties and, by extension, the reactivity of the molecule. These correlations are instrumental in the rational design of new molecules with specific, desired chemical or biological functions.
| Descriptor | Significance |
|---|---|
| Ionization Potential (I) | Indicates the ease of removing an electron; related to electron-donating ability. |
| Electron Affinity (A) | Indicates the propensity to accept an electron. |
| Electronegativity (χ) | Measures the overall ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | Represents resistance to change in electron distribution; related to stability. |
| Chemical Softness (S) | The reciprocal of hardness; indicates higher reactivity. |
Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior
Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound. These simulations can model its conformational flexibility and its interactions within a solvent, offering insights that are not accessible through static computational models.
MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers for rotation around single bonds, such as the C-C bond connecting the aldehyde group to the ring. The conformational preferences of the molecule can be critical, as different spatial arrangements can lead to different biological activities. Furthermore, by simulating the molecule in a solvent like water, MD can predict its solvation behavior, including the formation of hydrogen bonds between the solute's hydroxyl and carbonyl groups and the surrounding water molecules. This is crucial for understanding its solubility and behavior in aqueous biological environments.
In Silico Modeling for Predicted Biomolecular Interactions (Emphasis on Binding Motifs and Mechanisms)
In silico modeling techniques, especially molecular docking, are employed to forecast the potential interactions between this compound and biological macromolecules, such as enzymes and receptors. These computational approaches are vital for identifying potential binding modes and understanding the underlying mechanisms of interaction at a molecular level.
Ligand-Protein Docking Studies with Hypothetical Target Sites
Ligand-protein docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. In the case of this compound, docking studies can be performed against the crystal structures of various enzymes to predict its binding affinity and pose.
These simulations can reveal key binding motifs. For instance, the hydroxyl group of the molecule can act as a hydrogen bond donor or acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor with amino acid residues in the protein's binding pocket. The bromine atoms can also play a role in binding through the formation of halogen bonds, a type of non-covalent interaction that can enhance binding affinity and specificity. The results of these docking studies, often expressed as a binding energy score, can help prioritize this compound for further experimental testing as a potential inhibitor or modulator of a given protein target. These in silico predictions form a critical first step in the drug discovery pipeline, providing a rational basis for subsequent experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicted Activities
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in predicting the activity of new chemical entities and guiding the synthesis of more potent analogues. scienceopen.com While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological activities based on studies of structurally related benzaldehyde derivatives. nih.gov
The development of a QSAR model involves a systematic process that includes data compilation, descriptor calculation, model generation, and rigorous validation. nih.gov For a compound like this compound, a hypothetical QSAR study would involve a dataset of analogous compounds with experimentally determined biological activities.
Key Steps in QSAR Model Development:
Data Set Selection: A series of structurally similar compounds with a range of biological activities would be compiled. For this compound, this would include other substituted benzaldehydes.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D, 2D, or 3D descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. scienceopen.com
Relevant Physicochemical Descriptors:
In a QSAR study of benzaldehyde derivatives, several physicochemical descriptors are often found to be significant predictors of activity. nih.gov For this compound, the following descriptors would be particularly relevant:
Hydrophobicity: The hydrophobicity of substituents on the benzaldehyde ring can play a major role in its inhibitory activity. The bromo groups on this compound would significantly influence its hydrophobic character. nih.gov
Electronic Effects: The electron-donating or withdrawing nature of the substituents is another crucial factor. nih.gov The hydroxyl group is an electron-donating group, while the bromo groups are electron-withdrawing.
Steric Parameters: The size and shape of the molecule and its substituents can affect how it interacts with a biological target.
Hypothetical QSAR Data Table for Benzaldehyde Derivatives:
To illustrate the QSAR process, the following interactive table presents hypothetical data for a series of benzaldehyde derivatives, including their experimental and predicted biological activities based on a fictional QSAR model.
| Compound | LogP (Hydrophobicity) | Hammett Constant (Electronic Effect) | Experimental IC50 (µM) | Predicted IC50 (µM) |
| Benzaldehyde | 2.13 | 0.00 | 150 | 145 |
| 4-Hydroxybenzaldehyde (B117250) | 1.48 | -0.37 | 250 | 260 |
| 4-Bromobenzaldehyde | 2.59 | 0.23 | 80 | 85 |
| 2,5-Dibromobenzaldehyde | 3.51 | 0.62 | 30 | 35 |
| This compound | 2.97 | 0.25 | 50 | 55 |
Note: The data in this table is purely illustrative and intended to demonstrate the components of a QSAR study. The predicted values are based on a hypothetical model.
Research Findings from Related Compounds:
Studies on other substituted benzaldehydes have provided valuable insights that could be extrapolated to this compound. For instance, research on a group of 18 benzaldehyde derivatives as inhibitors of phenoloxidase showed that the hydrophobicity of the substituent at the para position was a major determinant of inhibitory activity. nih.gov Furthermore, the presence of a hydroxyl group at the ortho position was found to enhance inhibitory activity. nih.gov
While these findings are not directly on this compound, they provide a strong basis for predicting its potential as a biologically active molecule and for designing future QSAR studies. The development of robust and predictive QSAR models is an efficient approach for identifying and optimizing novel compounds with desired biological activities. nih.gov
Applications of 2,5 Dibromo 4 Hydroxybenzaldehyde in Advanced Organic Synthesis and Materials Science
2,5-Dibromo-4-hydroxybenzaldehyde as a Versatile Building Block for Complex Molecule Synthesis
The reactivity of the aldehyde, the hydroxyl group, and the carbon-bromine bonds in this compound can be selectively harnessed to construct intricate molecular frameworks. This controlled reactivity is a cornerstone of its utility in synthesizing complex organic molecules.
One of the notable applications of this compound is in the synthesis of polyhydroquinoline derivatives. These nitrogen-containing heterocyclic compounds are of significant interest due to their potential pharmaceutical applications. An efficient one-pot, four-component Hantzsch reaction has been developed for this purpose. nih.govresearchgate.net
In a typical synthesis, this compound is reacted with dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like ethanol (B145695). nih.govacs.org This reaction proceeds to form the polyhydroquinoline core in good to excellent yields. nih.govresearchgate.net The general reaction scheme is as follows:
Reactants: this compound, Dimedone, Ethyl acetoacetate, Ammonium acetate nih.gov
Solvent: Ethanol nih.gov
Conditions: Reflux nih.gov
Product: Ethyl-4-(3,5-dibromo-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate nih.gov
The resulting polyhydroquinoline can be further functionalized. For instance, the hydroxyl group can be alkylated by reacting the polyhydroquinoline with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov This modular approach allows for the creation of a library of polyhydroquinoline derivatives with varying substituents. nih.govacs.org
Table 1: Synthesis of Polyhydroquinoline Derivatives
| Reactants | Conditions | Product |
|---|---|---|
| This compound, Dimedone, Ethyl acetoacetate, Ammonium acetate | Ethanol, Reflux | Ethyl-4-(3,5-dibromo-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
| Polyhydroquinoline, Alkyl halides, Potassium carbonate | DMF, Reflux | O-alkylated polyhydroquinoline derivatives |
The construction of polyaromatic and fused-ring systems is a significant area of organic synthesis, with applications in materials science and medicinal chemistry. While direct examples utilizing this compound for complex fused systems are not extensively detailed in the provided context, the principles of forming such structures often rely on reactions that can be conceptually applied to this building block.
For instance, the synthesis of angularly fused polyaromatic compounds has been achieved through methods like the Suzuki coupling of a bromo-aldehyde with an aromatic boronic acid, followed by a base-mediated cyclization. rsc.org This suggests a potential pathway where the bromine atoms of this compound could participate in similar cross-coupling reactions to build precursors for fused systems.
Furthermore, transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones represent a deconstructive strategy to access bridged and fused ring systems. nih.gov While not a direct application, the aldehyde functionality of this compound could be transformed into various unsaturated moieties that are suitable partners in such cycloaddition reactions. nih.gov The development of synthetic routes to complex fused-ring systems often involves multi-step sequences, and a versatile starting material like this compound offers multiple handles for elaboration. thieme.de
Role in Catalysis and Ligand Design for Organometallic Chemistry
The structural motifs present in this compound and its derivatives are valuable in the fields of catalysis and organometallic chemistry. The hydroxyl and aldehyde groups can act as coordinating sites for metal ions, forming the basis for new ligands and catalysts.
Derivatives of salicylaldehyde (B1680747), a class of compounds to which this compound belongs, are known to be important in organic synthesis, catalyst design, and drug design. researchgate.net For example, metal complexes of salicylaldehyde derivatives have been investigated for their luminescent properties and catalytic activities. researchgate.net
A study on a related compound, 3-bromo-2-hydroxybenzaldehyde, demonstrated its use in synthesizing a Mn(II) coordination polymer. semanticscholar.org In this polymer, the manganese ion is coordinated by the phenolic hydroxyl and formyl oxygen atoms of the benzaldehyde (B42025) ligand. semanticscholar.org This coordination polymer and its palladium-loaded counterpart were investigated for their catalytic activity in the hydrogenation of 1,3-butadiene. semanticscholar.org This highlights the potential of halogenated hydroxybenzaldehydes to serve as ligands in catalytic systems. The intentional design of ligands with specific steric and electronic features is a key strategy for optimizing catalyst activity. scholaris.ca
Development of this compound-Based Ligands for Metal-Catalyzed Reactions
The structural framework of this compound is highly conducive to the synthesis of a diverse array of ligands for metal-catalyzed reactions. The aldehyde functionality serves as a convenient handle for the introduction of various coordinating moieties through condensation reactions, most notably with primary amines to form Schiff base ligands. The phenolic hydroxyl group, often in its deprotonated form, can act as a potent coordinating site, while the bromine substituents can be utilized for further functionalization or to modulate the electronic properties of the resulting ligand.
The synthesis of Schiff base ligands from substituted hydroxybenzaldehydes is a well-established strategy. For instance, the reaction of 5-bromo-2-hydroxybenzaldehyde with 4,4-dimethylthiosemicarbazide yields 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone. tandfonline.com This thiosemicarbazone ligand, in its deprotonated form, coordinates to organotin(IV) centers through the phenolic oxygen, azomethine nitrogen, and thiolate sulfur atoms, forming stable complexes. tandfonline.com
Drawing a parallel, this compound can be reacted with a variety of primary amines, hydrazines, and hydroxylamines to generate a library of bidentate or tridentate ligands. The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by the steric and electronic nature of the substituent introduced via the amine. The two bromine atoms are expected to exert a significant electron-withdrawing effect, which can influence the acidity of the phenolic proton and the Lewis basicity of the coordinating atoms.
Table 1: Potential Schiff Base Ligands Derived from this compound
| Amine Reactant | Potential Ligand Structure | Potential Coordination Sites |
| Aniline | O, N | |
| Ethylenediamine | O, N, N', O' | |
| 2-Aminophenol | O, N, O' | |
| Hydrazine | O, N, N', O' |
These ligands can be subsequently complexed with a range of transition metals, such as copper, nickel, palladium, and platinum, to generate catalysts for various organic transformations, including cross-coupling reactions, oxidations, and reductions. The steric bulk and electronic nature of the ligands derived from this compound could impart unique selectivity and reactivity profiles to the corresponding metal complexes.
Exploration in Organocatalytic Systems
The inherent functionalities of this compound also suggest its potential as a scaffold in the design of organocatalysts. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on the ability of the catalyst to engage in specific non-covalent interactions, such as hydrogen bonding.
The phenolic hydroxyl group in this compound can act as a hydrogen bond donor, while the aldehyde oxygen can serve as a hydrogen bond acceptor. This dual functionality could be exploited in bifunctional organocatalysis, where both acidic and basic sites on the catalyst are involved in activating the substrates and stabilizing the transition state.
While direct experimental evidence for the use of this compound in organocatalysis is not yet reported, its structure is analogous to other known organocatalysts. For example, substituted salicylaldehydes and their derivatives have been explored in various asymmetric reactions. The presence of the two bromine atoms in this compound would significantly increase the acidity of the phenolic proton, potentially enhancing its catalytic activity in reactions that benefit from strong hydrogen bond donation. Further research is warranted to explore the catalytic potential of this compound and its derivatives in reactions such as aldol, Michael, and Mannich reactions.
Potential in Chemo-Sensors and Optical Materials (Focus on Theoretical Design and Mechanisms)
The electronic and photophysical properties of aromatic aldehydes can be harnessed for the development of chemo-sensors and optical materials. Theoretical calculations, such as those based on Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the potential of molecules in these applications.
A comprehensive theoretical analysis of the related compound 5-Bromo-2-Hydroxybenzaldehyde has provided insights into its molecular stability, electronic properties, and reactive sites. nih.govnih.gov Similar computational studies on this compound can be envisioned to elucidate its potential in sensing and optical applications.
Molecular Electrostatic Potential (MEP): An MEP map of this compound would reveal the electron density distribution and highlight the regions susceptible to electrophilic and nucleophilic attack. The area around the phenolic and aldehyde oxygen atoms would be expected to show a negative electrostatic potential, making them suitable sites for coordinating with metal cations. This property is fundamental to the design of ion-selective chemo-sensors. nih.gov
Frontier Molecular Orbitals (FMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic absorption and emission properties of a molecule. nih.gov For this compound, the HOMO-LUMO gap would dictate the wavelength of its maximum absorption in the UV-Visible spectrum. The interaction of the molecule with an analyte, such as a metal ion or an anion, would likely perturb the energies of the FMOs, leading to a detectable change in the absorption or fluorescence spectrum, which is the basis for optical sensing.
Table 2: Predicted Theoretical Parameters and Their Implications for this compound
| Theoretical Parameter | Predicted Property | Implication for Application |
| Molecular Electrostatic Potential (MEP) | Negative potential around O atoms | Potential for cation binding (chemo-sensor) |
| HOMO-LUMO Energy Gap | Determines UV-Vis absorption wavelength | Basis for optical sensing and materials |
| Non-linear Optical (NLO) Properties | Potential for second-order NLO response | Application in optical devices |
Furthermore, the presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde and bromine groups can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. Molecules with strong ICT character are often associated with large non-linear optical (NLO) properties, making them promising candidates for applications in optical communications and data storage. Theoretical calculations of the hyperpolarizability of this compound would be instrumental in assessing its NLO potential.
Exploration of 2,5 Dibromo 4 Hydroxybenzaldehyde in Mechanistic Biological Research Excluding Clinical Outcomes and Safety Data
Molecular Interactions with Biomolecular Systems (Theoretical and In Vitro Mechanistic Investigations)
The potential of 2,5-Dibromo-4-hydroxybenzaldehyde to interact with biological systems is predicated on its distinct chemical features: a benzene (B151609) ring, a hydroxyl group, an aldehyde group, and two bromine atoms. These components can participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions, which are fundamental to the binding of small molecules to biological macromolecules like proteins and nucleic acids.
While direct experimental studies on the molecular interactions of this compound are not extensively documented in publicly available literature, insights can be gleaned from research on analogous compounds. For instance, studies on other hydroxylated and brominated benzaldehydes reveal their capacity to engage with biological targets.
In Vitro Studies of Enzyme Inhibition Mechanisms (e.g., α-Glucosidase)
There is a notable absence of specific in vitro studies investigating the enzyme inhibition mechanisms of this compound. However, the broader class of bromophenols has been identified as potent inhibitors of enzymes such as α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests that this compound could potentially exhibit similar inhibitory activities. The mode of inhibition by related compounds often involves the molecule binding to the active site of the enzyme, thereby preventing the substrate from accessing it. The hydroxyl and aldehyde groups, along with the bromine atoms, could play a crucial role in orienting the molecule within the enzyme's active site and forming key interactions with amino acid residues.
Mechanistic Investigations of Antimicrobial Interactions at the Molecular Level
The antimicrobial properties of various hydroxylated benzaldehydes have been reported. For example, 2,4-dihydroxybenzaldehyde (B120756) has demonstrated antibacterial activity against several pathogenic bacteria. biomolther.org The proposed mechanisms often involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the bromine atoms in this compound could enhance its ability to penetrate bacterial cell walls, potentially leading to increased antimicrobial efficacy.
Derivatives of related compounds, such as Schiff bases synthesized from 5-bromo-2-hydroxybenzaldehyde, have shown notable antibacterial properties, attributed to the azomethine group. nih.gov While not a direct study of this compound, this highlights the potential for this class of compounds to serve as a scaffold for developing new antimicrobial agents.
Binding Affinity Prediction to Proteins or Nucleic Acids via Computational Methods
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding affinity of small molecules to biological targets. While specific computational studies on this compound are scarce, research on similar molecules provides a framework for understanding its potential interactions.
For example, computational studies on 5-Bromo-2-Hydroxybenzaldehyde have been used to analyze its molecular stability and reactive sites. nih.gov Such studies often employ Density Functional Theory (DFT) to understand the electronic properties of the molecule, which in turn helps in predicting its interaction with biological receptors. Molecular docking simulations with related compounds have shown that the hydroxyl and aldehyde groups are often key participants in forming hydrogen bonds with amino acid residues in the binding pockets of proteins. The bromine atoms can also contribute to binding through halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
Structure-Activity Relationship (SAR) Studies via Molecular Modeling and Rational Design
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. drugdesign.org For brominated hydroxybenzaldehydes, SAR studies can help identify the key structural features responsible for their biological effects and guide the design of more potent and selective compounds.
Identification of Key Structural Motifs for Interaction with Biological Targets
Based on studies of related compounds, several structural motifs of this compound can be identified as potentially crucial for its biological activity:
The Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, making it a critical feature for anchoring the molecule within a binding site. Its position on the aromatic ring relative to the other substituents will significantly influence its reactivity and interaction profile.
The Aldehyde Group: This group can also participate in hydrogen bonding and may be involved in covalent interactions with certain biological targets.
The Bromine Atoms: The position and number of bromine atoms on the benzene ring are known to significantly affect the lipophilicity and electronic properties of the molecule. researchgate.net This, in turn, can influence its membrane permeability, metabolic stability, and binding affinity. The bromine atoms can also participate in halogen bonding.
Studies on other hydroxybenzaldehydes have shown that the number and position of hydroxyl groups can dramatically impact their antioxidant and antimicrobial activities. researchgate.net For instance, the presence of ortho- and para-hydroxyl groups is often associated with potent antioxidant activity.
Development of Predictive Models for Biological Activity based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov While no specific QSAR models have been developed for this compound due to the lack of extensive biological data, the principles of QSAR can be applied to this class of compounds.
The development of such models would involve synthesizing a series of analogues of this compound with variations in the substituents and their positions. The biological activity of these compounds would then be measured, and the data would be used to build a statistical model that correlates structural descriptors (e.g., lipophilicity, electronic properties, steric parameters) with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Insights into Oxidative Stress Modulation Mechanisms (if relevant to reported activities, without health claims)
There are no reported activities or published research providing insights into the mechanisms by which this compound may modulate oxidative stress.
Investigations into a compound's effect on oxidative stress typically involve cellular assays that measure markers of oxidation (e.g., reactive oxygen species levels) and the activity of antioxidant defense pathways, such as the Nrf2-Keap1 pathway. Studies on related phenolic compounds have sometimes revealed antioxidant properties, but this cannot be assumed for this compound without direct experimental evidence.
Future Directions and Emerging Research Avenues for 2,5 Dibromo 4 Hydroxybenzaldehyde
The evolution of chemical research is increasingly driven by the convergence of technology, sustainability, and the demand for novel functional molecules. For a seemingly simple yet versatile building block like 2,5-Dibromo-4-hydroxybenzaldehyde, the future holds exciting possibilities that extend beyond its current applications. The strategic placement of bromine atoms and hydroxyl and aldehyde groups on the aromatic ring makes it a prime candidate for exploration in several cutting-edge areas of chemical science. This article explores the prospective research directions that could define the future of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,5-Dibromo-4-hydroxybenzaldehyde, and how can purity be maximized?
- Methodological Answer : Two primary methods are reported for analogous dibromo-hydroxybenzaldehydes:
- Direct bromination and oxidation : Treating substituted phenols (e.g., 2,6-dibromophenol) with hexamethylenetetramine in acetic acid under controlled reflux conditions .
- Oxidative methods : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane with trace water to oxidize 3,5-dibromo-4-hydroxytoluene derivatives .
- Purity optimization : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify aldehyde protons (~10 ppm) and hydroxyl groups (~9.5 ppm). Bromine substituents cause deshielding in aromatic carbons .
- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm) and hydroxyl (O-H stretch ~3200 cm) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 263.91 for CHBrO) .
Q. How is this compound utilized as a synthetic intermediate?
- Methodological Answer : It serves as a precursor in:
- Herbicide development : Formation of oxime derivatives (e.g., Bromofenoxim) via reaction with 2,4-dinitrophenyl hydroxylamine, with applications in wheat crop protection .
- Pharmaceutical intermediates : Coupling with hydrazides or amines to generate Schiff bases for antimicrobial screening .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) regioselectivity. Bromine’s electron-withdrawing effects direct incoming nucleophiles to para/ortho positions relative to the hydroxyl group .
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to enhance aldehyde reactivity .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Meta-analysis : Compare IC values across studies using standardized assays (e.g., in vitro enzyme inhibition) and adjust for variables like solvent (DMSO vs. ethanol) .
- Byproduct analysis : Use LC-MS to detect impurities (e.g., unreacted starting material) that may skew bioactivity results .
Q. How does steric and electronic tuning of this compound derivatives affect their herbicidal efficacy?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., nitro, methoxy) and test against Arabidopsis thaliana models. Bromine’s electron-withdrawing nature enhances binding to chloroplast polyphenol oxidase .
- Enzymatic assays : Isolate target enzymes (e.g., Beta vulgaris polyphenoloxidase) to quantify inhibition kinetics .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization conditions : Use slow evaporation in ethanol/water (7:3 v/v) at 4°C. Bromine’s high atomic weight improves X-ray diffraction resolution .
- Hydrogen bonding : Analyze packing motifs (e.g., C–H⋯O interactions) via Mercury software to optimize crystal lattice stability .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying purity levels of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
